

tiagabine hydrochloride mechanism of action

GABA

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

Cat. No.: S545321

Get Quote

Mechanism of Action & Quantitative Data

The table below outlines the primary molecular target and biological consequences of **Tiagabine hydrochloride** action:

Aspect	Detail
Primary Target	GABA Transporter 1 (GAT-1) [1] [2] [3]
Primary Effect	Inhibition of GABA reuptake into presynaptic neurons and glia [1] [2] [4]
Biological Outcome	Increase in extracellular GABA levels; Prolongation of GABA-mediated inhibitory postsynaptic potentials [1] [4]
Therapeutic Outcomes	Anticonvulsant, potential neuroprotective, and anxiolytic effects [1] [5] [2]

The pharmacological profile of **Tiagabine hydrochloride** is characterized by the following quantitative data:

Parameter	Value / Detail
IC ₅₀ for [³ H]GABA uptake (synaptosomes)	67 nM [6] [7]
IC ₅₀ for [³ H]GABA uptake (neurons)	446 nM [8]
IC ₅₀ for [³ H]GABA uptake (glia)	182 nM [8]
In Vivo Efficacy (Mouse PD Model)	5 mg/kg (i.p.) attenuated microglial activation and dopaminergic neurodegeneration [5]
In Vitro Formulation (for research)	Soluble to 50 mM in water and to 100 mM in DMSO [6]
Protein Binding	96% [2]
Metabolism	Primarily by cytochrome P450 enzyme CYP3A4 [2] [4]

Experimental Evidence & Protocols

Key findings from preclinical studies provide evidence for its mechanism and potential applications.

1. Neuroprotection in Parkinson's Disease Models

- **Objective:** To investigate whether tiagabine confers neuroprotection in MPTP-induced mouse models of Parkinson's disease (PD) by inhibiting microglial activation [5].
- **Protocol:** Mice were pretreated with tiagabine (5 mg/kg, intraperitoneally) 1 hour before MPTP injection. Analyses were conducted at 90 minutes, 1 day, and 9 days post-MPTP injection. Outcomes measured included striatal dopamine levels, tyrosine hydroxylase (TH)-immunoreactive neurons in the substantia nigra, and microglial activation markers [5].
- **Findings:** Tiagabine pretreatment significantly rescued the striatal TH protein level and the density of TH-ir nerve fibers, reduced the number of degenerating neurons, and attenuated microglial activation. This protective function was abolished in GAT-1 knockout mice, confirming target specificity [5].

2. Enhancement of Inhibitory Neurotransmission

- **Objective:** To characterize the effect of tiagabine on GABAergic inhibitory postsynaptic currents (IPSCs) [9].
- **Protocol:** In vitro studies on neurons and brain slices, where the drug's effect on the kinetics of IPSCs was measured.
- **Findings:** Tiagabine not only affected the decay kinetics of the IPSCs but also reduced the frequency of both spontaneous and miniature IPSCs, indicating a presynaptic mechanism of action that modulates GABA release and clearance [9].

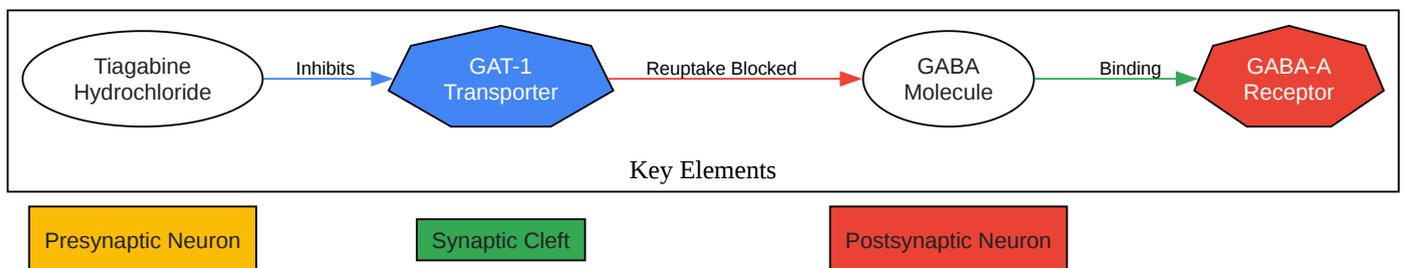
Research Applications & Implications

Beyond its established role as an anticonvulsant, research into **Tiagabine hydrochloride** suggests several promising directions, largely stemming from its core mechanism of enhancing GABAergic tone.

- **Neuroprotection:** Evidence indicates that tiagabine can protect dopaminergic neurons against neurotoxins by inhibiting microglial activation, suggesting a novel therapeutic approach for Parkinson's disease [5].
- **Modulation of Neuroinflammation:** Tiagabine was shown to attenuate the nuclear translocation of NF- κ B in microglial cells and inhibit the generation of inflammatory mediators, highlighting a role for GABAergic signaling in regulating brain inflammation [5].
- **Psychiatric Disorders:** The drug is used off-label for anxiety disorders and has shown long-term anxiolytic and antidepressant-like behavioural effects in animal models, coinciding with a decrease in HPA system activity [2] [7].

Visualizing the Core Mechanism

The following diagram illustrates the primary mechanism of action of **Tiagabine hydrochloride** at a synaptic level.



Click to download full resolution via product page

This diagram shows Tiagabine blocking the GAT-1 transporter, increasing GABA availability in the synapse to enhance receptor activation and inhibitory signaling [1] [2] [3].

Summary for Researchers

As a selective GAT-1 inhibitor, **Tiagabine hydrochloride** is a precise tool for modulating GABAergic systems. Its well-defined mechanism, robust experimental data, and potential applications beyond epilepsy make it a valuable compound for neurological and psychiatric research. The provided tables and experimental details can serve as a quick reference for designing future studies.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Basic mechanisms of gabitril (tiagabine) and future ... [pubmed.ncbi.nlm.nih.gov]
2. Tiagabine [en.wikipedia.org]
3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
4. Tiagabine pharmacology in profile [pubmed.ncbi.nlm.nih.gov]
5. Tiagabine Protects Dopaminergic Neurons against ... [nature.com]
6. Tiagabine hydrochloride | GABA Transporter Inhibitors [rndsystems.com]
7. Tiagabine hydrochloride | GAT-1 inhibitor [hellobio.com]
8. tiagabine (PD009653, PBJUNZJWGZTSKL-MRXNPFEDSA ... [probes-drugs.org]
9. Tiagabine hydrochloride | GABA Receptor inhibitor [selleckchem.com]

To cite this document: Smolecule. [tiagabine hydrochloride mechanism of action GABA]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545321#tiagabine-hydrochloride-mechanism-of-action-gaba>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com